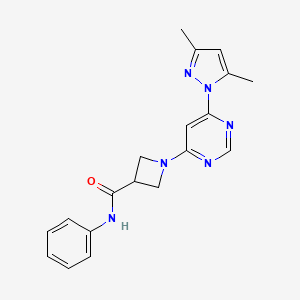![molecular formula C20H15N3O2S2 B2668462 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1421471-83-1](/img/structure/B2668462.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of azetidinones and has been found to possess various biochemical and physiological effects.
科学的研究の応用
Synthesis and Pharmacological Evaluation
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a compound that has been synthesized and evaluated for its pharmacological properties. Mistry and Desai (2006) reported the microwave-assisted rapid synthesis of similar nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antibacterial Screening
Landage, Thube, and Karale (2019) synthesized and screened compounds with a similar structure for their antibacterial properties. These compounds showed efficacy against bacterial strains, highlighting their potential use in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Antimicrobial and Antimalarial Activities
Alborz et al. (2018) synthesized novel benzothiazole β-lactam conjugates, including derivatives of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone. These compounds were evaluated for their antimicrobial activities against various bacterial strains and showed moderate activities. Additionally, their antimalarial data indicated that certain modifications could enhance potency (Alborz et al., 2018).
Antioxidant Properties
Jaishree et al. (2012) reported the synthesis of novel thiazole derivatives with structures similar to (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone. These compounds were screened for their in vitro antioxidant properties, revealing some of them to possess potent antioxidant activity (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
特性
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-19(16-12-26-18(21-16)13-6-2-1-3-7-13)23-10-14(11-23)25-20-22-15-8-4-5-9-17(15)27-20/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHIIPZXHKWFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
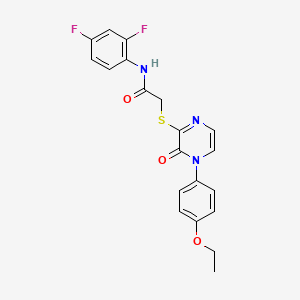
![N-(3,4-dichlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2668382.png)
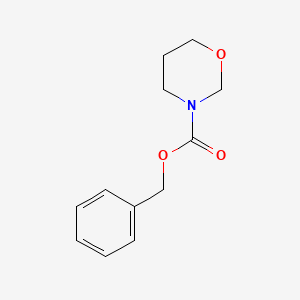
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)
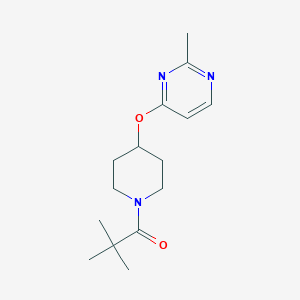
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)
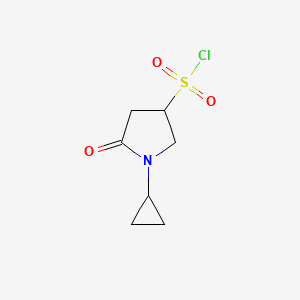
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668395.png)
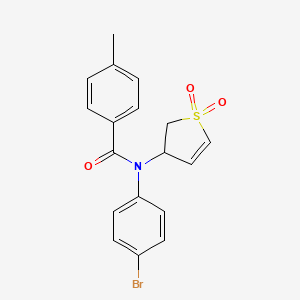
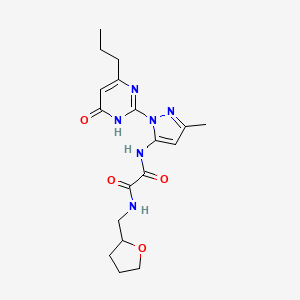

![3-chloro-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668400.png)
